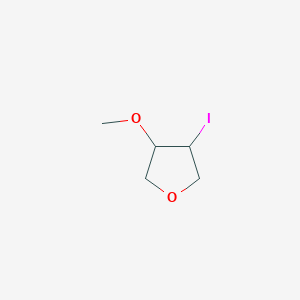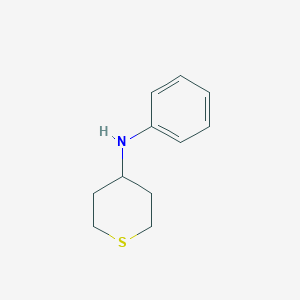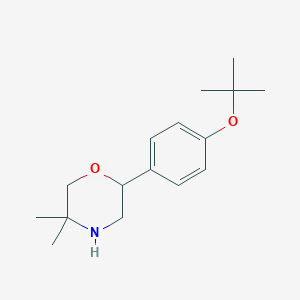
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate: is an organic compound characterized by the presence of a hydroxyphenyl group and a trifluorobutane sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate typically involves the reaction of 3-hydroxyphenol with 4,4,4-trifluorobutane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe or reagent to study enzyme activities and biochemical pathways. Its trifluorobutane sulfonate group can interact with biological molecules, providing insights into molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate involves its interaction with molecular targets through its hydroxyphenyl and trifluorobutane sulfonate groups. These interactions can lead to changes in the structure and function of target molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-carboxylate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-phosphate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-nitrate
Comparison: Compared to similar compounds, 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. The trifluorobutane moiety also contributes to its stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Properties
CAS No. |
1956327-62-0 |
|---|---|
Molecular Formula |
C10H11F3O4S |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(3-hydroxyphenyl) 4,4,4-trifluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H11F3O4S/c11-10(12,13)5-2-6-18(15,16)17-9-4-1-3-8(14)7-9/h1,3-4,7,14H,2,5-6H2 |
InChI Key |
KUZRGOYEGKUIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)


![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)

